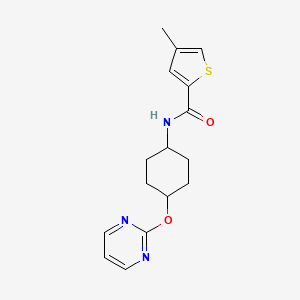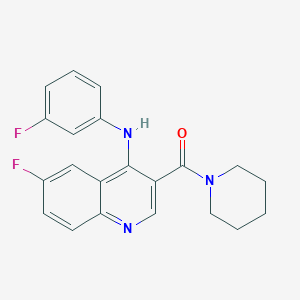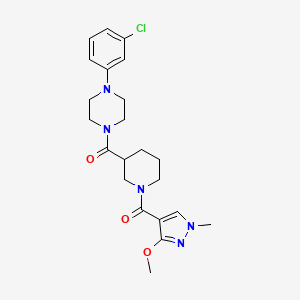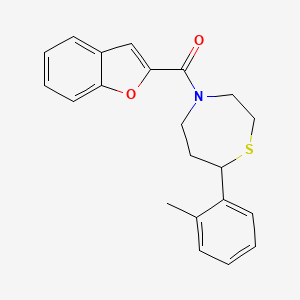![molecular formula C26H23N7O2 B2693774 (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920204-66-6](/img/structure/B2693774.png)
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are specific receptors or enzymes involved in cellular signaling pathways. This compound, also known as 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(naphthalene-1-carbonyl)piperazine, primarily targets the adenosine receptors and phosphodiesterase enzymes, which play crucial roles in modulating intracellular cyclic AMP (cAMP) levels .
Mode of Action
This compound interacts with its targets by binding to the active sites of adenosine receptors and phosphodiesterase enzymes. This binding inhibits the breakdown of cAMP, leading to increased intracellular cAMP levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, altering their activity and leading to physiological changes .
Biochemical Pathways
The biochemical pathways affected by this compound include the cAMP signaling pathway. By inhibiting phosphodiesterase enzymes, the compound prevents the degradation of cAMP, thereby sustaining its signaling effects. This prolonged cAMP signaling can influence various downstream pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally, with high bioavailability due to its lipophilic nature. It is distributed widely in the body, crossing the blood-brain barrier. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include enhanced cellular responses to cAMP signaling. This can lead to increased heart rate, bronchodilation, and anti-inflammatory effects. The compound’s action on adenosine receptors also contributes to its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and certain cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is known to interact with various enzymes and proteins, contributing to its diverse biological activities . For instance, it has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular processes
Cellular Effects
This compound has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the proliferation of certain cancer cells, suggesting that it may have potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that at certain doses, the compound can have therapeutic effects, while at higher doses, it may cause toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are currently being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-20-11-9-19(10-12-20)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJZBGIFNWLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2693694.png)

![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)


![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)
![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)
![4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693709.png)
![1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2693714.png)
